molecular formula C17H19N3O3S B000731 Omeprazole CAS No. 73590-58-6

Omeprazole

Cat. No. B000731
CAS RN: 73590-58-6
M. Wt: 345.4 g/mol
InChI Key: SUBDBMMJDZJVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Omeprazole is synthesized through a complex chemical process that involves the formation of a substituted benzimidazole derivative, which is crucial for its activity as a proton pump inhibitor. This synthesis process highlights the innovative approach to creating molecules capable of targeting specific enzymes involved in gastric acid secretion (Saini et al., 2019).

Molecular Structure Analysis

The molecular structure of omeprazole is characterized by a substituted benzimidazole core, which plays a key role in its mechanism of action. This structure is designed to specifically inhibit the H+/K+ ATPase enzyme system, the proton pump in the gastric parietal cells, which is the final step in the acid secretion pathway.

Chemical Reactions and Properties

Omeprazole undergoes various chemical reactions within the body to exert its therapeutic effect. Its unique mode of action involves irreversibly blocking the proton pump of the parietal cell, resulting in a significant reduction in gastric acid secretion. This process is indicative of its potency and specificity in targeting acid secretion mechanisms (Clissold & Campoli-Richards, 1986).

Physical Properties Analysis

The physical properties of omeprazole, such as its solubility and stability, are optimized to ensure effective delivery and absorption. These properties are critical for its bioavailability and therapeutic efficacy, allowing for once-daily dosing in most treatment regimens.

Chemical Properties Analysis

Omeprazole's chemical properties, including its pharmacokinetics and metabolism, are well-documented. It is metabolized primarily in the liver by the cytochrome P450 system, with its pharmacological activity being mediated through the formation of its active sulfenamide metabolite. This metabolite interacts with the gastric proton pump, leading to the inhibition of acid secretion (Andersson, 1991).

Scientific Research Applications

  • Metabolism of Xenobiotics : Omeprazole enhances the metabolism of xenobiotics oxidized by the cytochrome P450IA subfamily, which could augment their effects on the liver (Diaz et al., 1990).

  • Phenotyping CYP2C19 : It serves as a probe drug for phenotyping CYP2C19, influencing the metabolic and pharmacokinetic profiles of omeprazole (Kanazawa et al., 2003).

  • Antileishmanial Activity : Omeprazole inhibits the growth of Leishmania donovani, which causes visceral leishmaniasis, by targeting the P-type K+,H+-ATPase enzyme (Jiang et al., 2002).

  • Bone Resorption : It shows potential in treating metabolic bone diseases due to its inhibitory effect on bone resorption in humans (Mizunashi et al., 1993).

  • Effects on Microalgae : At high concentrations, omeprazole disrupts pH homeostasis in non-target organisms like microalgae, leading to cell death (Seoane et al., 2017).

  • Antioxidant Properties : Omeprazole demonstrates antioxidant capabilities, potentially contributing to its therapeutic effects (Lapenna et al., 1996).

  • Treatment of GERD and Hypersecretory States : It is effective for severe gastroesophageal reflux disease (GERD), unresponsive GERD, and gastric hypersecretory conditions (Holt & Howden, 1991).

  • Impact on Helicobacter pylori : Omeprazole influences the distribution and gastritis activity of Helicobacter pylori in the stomach (Logan et al., 1995).

  • Cyanocobalamin Malabsorption : Long-term use may lead to malabsorption of cyanocobalamin (vitamin B12), causing hematologic and neuropsychiatric issues (Marcuard et al., 1994).

  • Genotoxicity and Mutagenicity : Research indicates potential genotoxic and mutagenic effects, though its risk to humans requires further investigation (Braga et al., 2018; Martelli et al., 1998).

  • Genomic Instability and Cancer Risk : Prolonged use might induce genomic instability, elevating certain cancer risks (Paz et al., 2020).

  • Efficacy in Helicobacter pylori Treatment : Its effectiveness against Helicobacter pylori infection correlates with the CYP2C19 genotype (Tanigawara et al., 1999).

  • Refractory Reflux Esophagitis Treatment : Omeprazole is safe and effective for long-term management of refractory reflux esophagitis (Klinkenberg‐Knol et al., 1994).

  • Interaction with Other Drugs : Cimetidine and phenobarbital affect omeprazole metabolism differently, with cimetidine inhibiting and phenobarbital enhancing its metabolism (Park et al., 2005).

  • Acute Interstitial Nephritis : In some cases, omeprazole can lead to acute interstitial nephritis, a serious renal failure condition (Myers et al., 2001).

  • Short-term Safety Profile : Generally considered safe for short-term treatment, with minimal adverse events compared to other acid-related disorder drugs (Nelis, 1989).

  • Cytogenetic Instability Mitigation : Antioxidants like retinol palmitate and ascorbic acid may counteract its cytogenetic instability effects (Braga et al., 2021).

  • Analytical Determination : Liquid chromatography with hybrid micellar mobile phases allows for the determination of omeprazole and its main metabolites (Rambla-Alegre et al., 2009).

Safety And Hazards

Omeprazole can cause kidney problems, diarrhea, and new or worsening symptoms of lupus. It may also increase the risk of bone fractures and mask stomach cancer. It is not recommended for immediate relief of heartburn symptoms 313141516.


Future Directions

While there are no specific future directions mentioned in the literature, the continued study of Omeprazole’s effects, safety, and potential new uses is likely. As with any medication, ongoing research and clinical trials will continue to provide more information about its optimal use.


Please note that this information is based on the available literature and may not include the most recent research.


properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
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InChI Key

SUBDBMMJDZJVOS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H19N3O3S
Record name omeprazole
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DSSTOX Substance ID

DTXSID6021080
Record name Omeprazole
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Molecular Weight

345.4 g/mol
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Physical Description

Solid
Record name Omeprazole
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Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water., In water, 82.3 mg/L at 25 °C /Estimated/, 0.5 mg/mL
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Vapor Pressure

9.2X10-13 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Omeprazole is a member of a class of antisecretory compounds, the substituted _benzimidazoles_, that stop gastric acid secretion by selective inhibition of the _H+/K+ ATPase_ enzyme system. Proton-pump inhibitors such as omeprazole bind covalently to cysteine residues via disulfide bridges on the alpha subunit of the _H+/K+ ATPase_ pump, inhibiting gastric acid secretion for up to 36 hours. This antisecretory effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, regardless of the stimulus. **Mechanism of H. pylori eradication** Peptic ulcer disease (PUD) is frequently associated with _Helicobacter pylori_ bacterial infection (NSAIDs). The treatment of H. pylori infection may include the addition of omeprazole or other proton pump inhibitors as part of the treatment regimen,. _H. pylori_ replicates most effectively at a neutral pH. Acid inhibition in H. pylori eradication therapy, including proton-pump inhibitors such as omeprazole, raises gastric pH, discouraging the growth of H.pylori. It is generally believed that proton pump inhibitors inhibit the _urease_ enzyme, which increases the pathogenesis of H. pylori in gastric-acid related conditions., Omeprazole is a selective and irreversible proton pump inhibitor. Omeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosinetriphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+/K+ ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, omeprazole is known as a gastric acid pump inhibitor. Omeprazole inhibits both basal and stimulated acid secretion irrespective of the stimulus., After oral administration, the onset of the antisecretory effect of omeprazole occurs within one hour, with the maximum effect occurring within two hours. Inhibition of secretion is about 50% of maximum at 24 hours and the duration of inhibition lasts up to 72 hours. The antisecretory effect thus lasts far longer than would be expected from the very short (less than one hour) plasma half-life, apparently due to prolonged binding to the parietal H + /K + ATPase enzyme. When the drug is discontinued, secretory activity returns gradually, over 3 to 5 days. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days.
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Product Name

Omeprazole

Color/Form

Crystals from acetonitrile, White to off-white crystalline powder

CAS RN

73590-58-6
Record name Omeprazole
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Record name 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
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Melting Point

156 °C
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Record name Omeprazole
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Synthesis routes and methods I

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF). Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under refrigerated conditions (approximately 5° C.) with a humidity range of about 0 to 50 percent until crystals formed (between 4-6 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and Raman spectroscopy, and shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Approximately 850 mL of methanol was placed in a 1 liter glass bottle with a screw cap. The solution was saturated by dissolving approximately 10.5 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole, and the resulting solution was stirred. Once the solution was saturated, an additional 17 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl-methyl]sulfinyl]-1H-benzimidazole was added to the saturated solution to create a suspension. The cap was sealed and the saturated suspension was allowed to stir and equilibrate for about four days.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF) containing 1 mL of ammonium hydroxide. Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under ambient conditions (approximately 25° C.) and a humidity range of 0 to 50 percent until crystals formed (between 1-4 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and/or Raman spectroscopy. The resulting material was shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The procedure set forth in Example 2 is repeated except that ethanol is employed as a solvent in place of DMF and the resulting structure is shown by various X-ray crystal diffraction and/or Raman spectroscopy to contain between about 82 and 85 percent (w/w) of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 15 and 18 percent (w/w) of 5-methoxy 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172,000
Citations
PN Maton - New England Journal of Medicine, 1991 - Mass Medical Soc
… The discovery of omeprazole has led to new insights into the … In the United States, omeprazole has been approved only for … the pharmacologic features of omeprazole and the results of …
Number of citations: 379 www.nejm.org
CW Howden - Clinical pharmacokinetics, 1991 - Springer
Omeprazole is a specific inhibitor of H + , K + -ATPase or ‘proton pump’ in parietal cells. This enzyme is responsible for the final step in the process of acid secretion; omeprazole blocks …
Number of citations: 182 link.springer.com
F Massoomi, J Savage… - … : The Journal of Human …, 1993 - Wiley Online Library
Omeprazole is a member of a new class of substituted … Omeprazole has been investigated for the treatment of gastric … Compared with currently available therapies, omeprazole is well …
BE Schenk, EJ Kuipers… - American Journal of …, 1997 - search.ebscohost.com
… Forty-one patients were randomized to treatment with omeprazole and 44 to … omeprazole (p= 0.04, x²), but not to placebo (p= 0.16). With pH-metry as the gold standard, the omeprazole …
Number of citations: 297 search.ebscohost.com
C Cederberg, T Andersson… - Scandinavian Journal of …, 1989 - Taylor & Francis
… action, omeprazole is rapidly eliminated from plasma. The half-life is less than 1 hour, and omeprazole is almost entirely cleared from plasma within 3-4 hours. Omeprazole is, …
Number of citations: 173 www.tandfonline.com
S Holt, CW Howden - Digestive Diseases and Sciences, 1991 - Springer
… Omeprazole is a powerful inhibitor of gastric acid secretion. At the time of writing, omeprazole has been licensed in the United States for the treatment of severe grades of …
Number of citations: 133 link.springer.com
B Wallmark - Scandinavian Journal of Gastroenterology, 1986 - Taylor & Francis
The inhibitory effect of omeprazole on gastric acid secretion in vivo and in vitro is presented. … omeprazole was found to be about 10 times more potent than cimetidine. When omeprazole …
Number of citations: 93 www.tandfonline.com
DJ Keeling, C Fallowfield, KJ Milliner, SK Tingley… - Biochemical …, 1985 - Elsevier
… Whilst omeprazole itself was not very … of omeprazole resulted in the formation of a compound(s) which produced marked inhibition at this pH (ICY,, = 5.2 PM). The effects of omeprazole …
Number of citations: 99 www.sciencedirect.com
T Andersson, M Hassan-Alin, G Hasselgren… - Clinical …, 2001 - Springer
… omeprazole. There was an increase in the AUC of esomeprazole and omeprazole, but not of (R)-omeprazole, … more pronounced with esomeprazole than with omeprazole (112 vs 52%). …
Number of citations: 326 link.springer.com
T Andersson - Clinical pharmacokinetics, 1991 - Springer
… This review examines the literature on drug interactions with omeprazole. Different mech… acidity resulting from omeprazole treatment. There was no effect of omeprazole on the …
Number of citations: 161 link.springer.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.